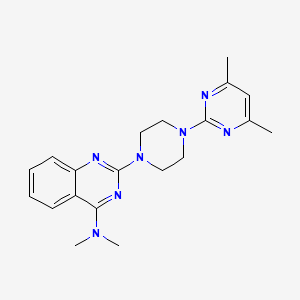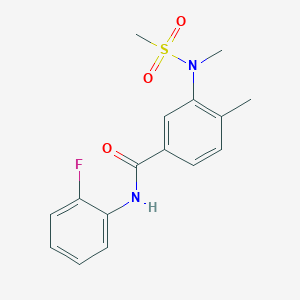![molecular formula C21H24F3N5O B4455770 4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE](/img/structure/B4455770.png)
4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE
Descripción general
Descripción
4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE is a complex organic compound that features a pyrimidine core substituted with pyrrolidinyl and piperazinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE typically involves multi-step organic reactionsThe reaction conditions often include the use of trifluoroacetic acid as a catalyst and various organic solvents such as ethanol and dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like trimethylsilyl cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, sodium borohydride, and trimethylsilyl cyanide. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Aplicaciones Científicas De Investigación
4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors, influencing various cellular processes. For example, it has been shown to inhibit certain kinases and modulate the activity of neurotransmitter receptors .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds such as 4-(pyrrolidin-1-yl)benzonitrile share structural similarities and are used in similar applications.
Piperazine derivatives: Compounds like imatinib, which contains a piperazine ring, are also used in medicinal chemistry.
Uniqueness
4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE is unique due to its specific combination of functional groups and its potential to interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development .
Propiedades
IUPAC Name |
[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O/c1-15-14-18(26-20(25-15)29-8-4-5-9-29)27-10-12-28(13-11-27)19(30)16-6-2-3-7-17(16)21(22,23)24/h2-3,6-7,14H,4-5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGMZKDWWUMKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-(3-aminophenyl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B4455701.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4455706.png)
![1-METHANESULFONYL-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4455720.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4455749.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B4455757.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4455764.png)
![N-(2,5-dimethylphenyl)-N-[1-(1-piperidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4455773.png)
![7-amino-4-hydroxy-5-(2-methylphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4455776.png)

![N-[(FURAN-2-YL)METHYL]-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE](/img/structure/B4455788.png)
![2-amino-7-[2-(trifluoromethyl)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B4455801.png)
